N-(pyridin-3-ylmethyl)quinolin-3-amine
Description
N-(pyridin-3-ylmethyl)quinolin-3-amine is a quinoline-based compound featuring a pyridin-3-ylmethyl substituent attached to the 3-amino group of the quinoline scaffold. The quinoline core is a privileged structure in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The pyridin-3-ylmethyl group introduces a heteroaromatic moiety that may enhance binding interactions (e.g., hydrogen bonding or π-π stacking) in biological systems.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)quinolin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-2-6-15-13(5-1)8-14(11-18-15)17-10-12-4-3-7-16-9-12/h1-9,11,17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDAYVASSNTPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of quinolin-3-amine derivatives are highly dependent on the substituent attached to the amino group. A comparison of key analogs is summarized below:
Key Observations :
- The pyridin-3-ylmethyl group balances moderate lipophilicity with hydrogen-bonding capacity.
- Aromatic Interactions : Naphthyl and pyridyl substituents enable π-π stacking with biological targets, while oxadiazole-containing derivatives (e.g., MA2 ) introduce polar heterocycles for receptor specificity.
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